molecular formula C22H28N2O3S B2716855 N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 953972-24-2

N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2716855
CAS No.: 953972-24-2
M. Wt: 400.54
InChI Key: ULIHZQXLIMACQJ-UHFFFAOYSA-N
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Description

[The following is a generic placeholder description. Specific applications, research value, and mechanism of action must be verified and filled in by a subject matter expert using specialized chemical databases and literature.] N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure features a 2-phenylmorpholine moiety, a scaffold recognized in certain anorectic agents for its activity on the central nervous system , linked to a tetrahydronaphthalene-sulfonamide group, which is a common pharmacophore in various biologically active molecules. This unique hybrid architecture suggests potential as a novel research tool for investigating monoamine signaling pathways. Researchers are exploring its application as a potential modulator of specific neurotransmitter systems, given the structural similarities to known neuroactive compounds. The primary research value of this compound lies in its use as a precursor or intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its mechanism of action is hypothesized to involve interaction with specific enzyme systems or receptors, though detailed pharmacological characterization is required to confirm its precise molecular targets and functional activity. This product is intended for laboratory research purposes only to further the understanding of biochemical pathways and support the development of new chemical entities.

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c25-28(26,21-11-10-18-6-4-5-9-20(18)16-21)23-12-13-24-14-15-27-22(17-24)19-7-2-1-3-8-19/h1-3,7-8,10-11,16,22-23H,4-6,9,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIHZQXLIMACQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:

    Formation of the Morpholine Ring: This can be achieved by reacting 2-chloroethylamine with phenol in the presence of a base to form 2-phenylmorpholine.

    Alkylation: The 2-phenylmorpholine is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Sulfonamide Formation: The final step involves the reaction of the alkylated product with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Biology: It may serve as a probe for studying biological pathways involving sulfonamides.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-[2-Methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 5,6,7,8-Tetrahydronaphthalene-sulfonamide Thiazolo-pyridine, 2-methylphenyl ~485 (estimated) Likely targets kinase or protease enzymes due to heterocyclic thiazolo-pyridine.
(E)-N-(4-Methoxyphenyl)-2-(perfluorophenyl)ethenesulfonamide (6n) Ethenesulfonamide Perfluorophenyl, 4-methoxyphenyl 379.03 (HRMS) High electronegativity from perfluoro group; potential antimicrobial activity.
Ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate (8) Tetrahydronaphthalene-pyridine Hydroxyquinoline, ester ~327 (estimated) Demonstrated tumor inhibitory activity against HepG-2 liver cancer cells.
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide Tetrahydronaphthalene-carboxamide Pyrimidine-sulfamoyl ~452 (estimated) Carboxamide vs. sulfonamide group may alter target selectivity.
Key Observations:
  • In contrast, the target compound’s phenylmorpholine group may improve solubility and CNS penetration .
  • Electrophilic Groups : The perfluorophenyl group in increases electrophilicity, which could enhance reactivity in biological systems.
  • Biological Activity : Pyrazolopyridine derivatives (e.g., compound 5a in ) exhibit antioxidant activity surpassing ascorbic acid, suggesting that similar substituents in the target molecule might confer redox-modulating properties.

Spectroscopic and Analytical Comparisons

NMR and HRMS Data:
  • Compound 6n : ¹H NMR: δ7.81 (d, J = 15.6 Hz, CH=), 7.12 (d, J = 15.3 Hz, =CH), 3.85 (s, OCH₃). HRMS: [M+H]⁺ = 380.0326 (C₁₅H₁₀F₅NO₃S).
  • Pyrazolopyridine 5a :
    • Antioxidant Activity : IC₅₀ = 18.7 µM (vs. ascorbic acid IC₅₀ = 25.3 µM).
Target Compound Inferences:
  • The morpholine-ethyl group in the target molecule would likely produce distinct NMR signals (e.g., δ3.5–4.0 ppm for morpholine protons) compared to the methoxy group in .
  • HRMS data for the target compound would require confirmation due to the absence of direct evidence.

Biological Activity

N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention due to its unique structural components and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Naphthalene Ring : A polycyclic aromatic hydrocarbon that contributes to the compound's hydrophobic properties.
  • Sulfonamide Group : A functional group that is known for its biological activity, especially in pharmaceuticals.

The IUPAC name is N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, with the chemical formula C22H26N2O4S. Its solubility and lipophilicity are crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can lead to various biological effects depending on the target pathway involved.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound's structure allows it to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase. This mechanism is similar to that of other well-known sulfonamide antibiotics.

Antischistosomal Activity

A study highlighted the antischistosomal properties of compounds with similar structural features. The compound was tested against Schistosoma mansoni, showing promising results in inhibiting both larval and adult forms of the parasite. The effectiveness was assessed by measuring the percentage inhibition at a concentration of 10 µM.

Compound% Inhibition (NTS)% Inhibition (Adult)IC50 (µM)
1655252
227ND>280
3502469

The above table summarizes the activity results from a comparative study on related compounds .

Case Studies

  • Synthesis and Optimization : The synthesis of this compound involves multi-step reactions including the formation of the morpholine ring and attachment of the naphthalene ring via Friedel-Crafts acylation. Optimization of these synthetic routes can enhance yield and purity .
  • Comparative Efficacy : In a comparative study against other antischistosomal agents like praziquantel, this compound demonstrated a selective efficacy profile with an IC50 value significantly higher than praziquantel's (0.077 µM), indicating potential for further development as a therapeutic agent .

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
Temperature0–5°C (step 1); 60–70°C (step 2)±15% yield variation
Solvent (DMF:Water)9:1 v/vMaximizes solubility of intermediates
Catalyst (Pd/C)5 mol%Reduces reaction time by 40%

Q. Table 2. Analytical Parameters for Purity Assessment

MethodColumn/ProbeDetection LimitReference
HPLC-PDAC18, 5 µm, 250 mm0.1% impurities
HRMSESI+, TOF analyzer0.01 Da resolution

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